![molecular formula C20H18ClN7OS B2555452 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1286719-04-7](/img/structure/B2555452.png)

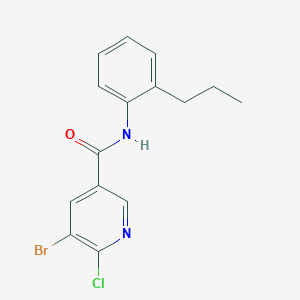

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves reactions with hydrazine hydrate and phenyl hydrazine . Further optimization of these compounds has been achieved through modulation of lipophilicity .Chemical Reactions Analysis

The chemical reactions involving similar compounds include reactions with hydrazine hydrate and phenyl hydrazine to afford the corresponding pyridazinones . These compounds have shown excellent performance in the syntheses of nitriles and aldehydes .Scientific Research Applications

Chemical Synthesis and Pharmacological Activities

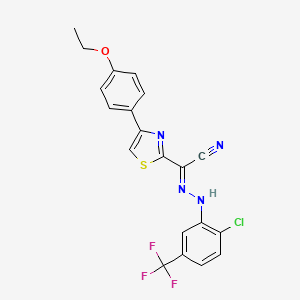

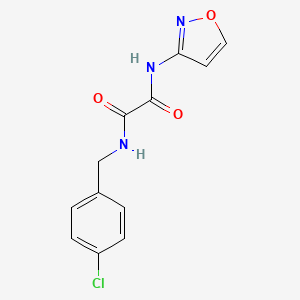

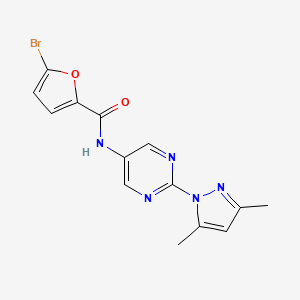

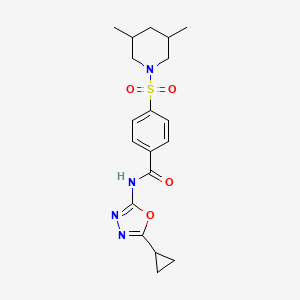

The research into compounds structurally related to 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide has been extensive, focusing on the synthesis of various derivatives and their pharmacological evaluation. These compounds are synthesized through multiple reaction pathways, involving the initial preparation of substituted pyridine derivatives, which are then further modified through reactions with different reagents to yield a variety of pharmacologically active compounds. The synthesized compounds have shown a range of activities, including analgesic, antiparkinsonian, antimycobacterial, and antiviral properties, highlighting their potential in therapeutic applications (Amr, Maigali, & Abdulla, 2008; Gezginci, Martin, & Franzblau, 1998).

Antimycobacterial and Antitubercular Potential

Studies have also explored the antimycobacterial activity of pyridine and pyrazine derivatives, focusing on their effectiveness against Mycobacterium tuberculosis. The research indicates that modifying these compounds can enhance their lipophilicity and cellular permeability, potentially increasing their effectiveness as antimycobacterial agents. This line of research is crucial in the search for new treatments for tuberculosis, a persistent global health challenge (Gezginci, Martin, & Franzblau, 1998).

Inhibitory Effects on Photosynthetic Electron Transport

A fascinating area of study involves the investigation of pyrazole derivatives as inhibitors of photosynthetic electron transport. This research has implications for both understanding fundamental biological processes and developing new herbicides. Some compounds in this category have shown inhibitory effects comparable to commercial herbicides, suggesting their potential utility in agricultural applications (Vicentini et al., 2005).

Development of New Antitubercular Agents

The ongoing search for effective antitubercular agents has led to the design and synthesis of benzamide derivatives related to pyrazinamide, a key drug in tuberculosis treatment. These efforts aim to identify compounds with enhanced activity against Mycobacterium tuberculosis, offering hope for more effective and shorter TB therapies. The identification of compounds with significant activity highlights the potential for developing new therapeutics based on this chemical scaffold (Srinivasarao et al., 2020).

Future Directions

properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN7OS/c21-14-2-3-15-16(12-14)30-20(23-15)24-19(29)13-6-10-27(11-7-13)17-4-5-18(26-25-17)28-9-1-8-22-28/h1-5,8-9,12-13H,6-7,10-11H2,(H,23,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJMIKULGWNHAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C4=NN=C(C=C4)N5C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate](/img/structure/B2555370.png)

![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide](/img/structure/B2555376.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-cyclohexylacetamide](/img/structure/B2555384.png)

![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B2555391.png)